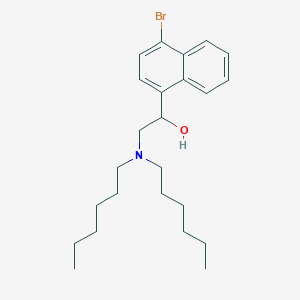![molecular formula C30H28N2 B14741050 N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine CAS No. 5895-68-1](/img/structure/B14741050.png)
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple aromatic rings and imine groups, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine typically involves the reaction of 4-methylbenzaldehyde with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: Aromatic substitution reactions can occur, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis[(E)-(4-methylphenyl)methylideneamino]propanediamide
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine stands out due to its specific arrangement of imine groups and aromatic rings, which confer unique chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
5895-68-1 |
|---|---|
Formule moléculaire |
C30H28N2 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine |
InChI |
InChI=1S/C30H28N2/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)31-32-30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
Clé InChI |
ZRGCHWSFOYECMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=NN=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


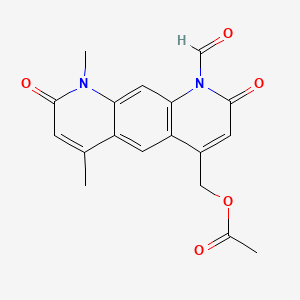

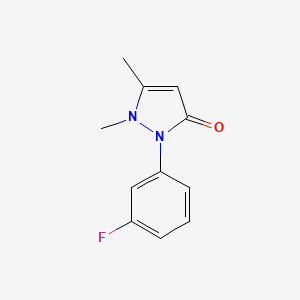
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)



![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)

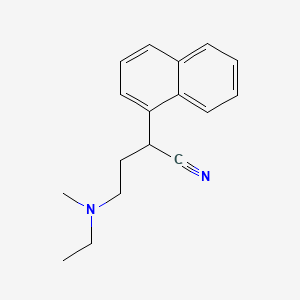
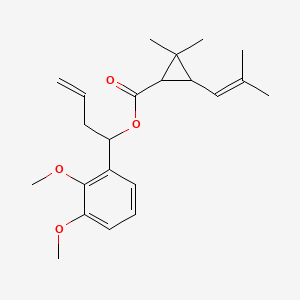
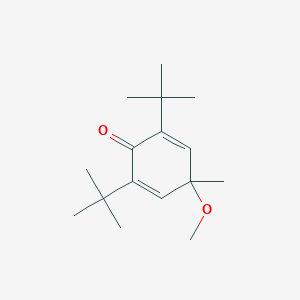
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
